molecular formula C17H28N2OS B11115819 3,3-Dimethyl-1-(3,5,7-trimethyladamantane-1-carbonyl)thiourea

3,3-Dimethyl-1-(3,5,7-trimethyladamantane-1-carbonyl)thiourea

Cat. No.: B11115819
M. Wt: 308.5 g/mol
InChI Key: VGEVIIULTXODPF-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3,5,7-trimethyladamantane-1-carbonyl)thiourea is a complex organic compound featuring a unique adamantane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(3,5,7-trimethyladamantane-1-carbonyl)thiourea typically involves the reaction of 3,5,7-trimethyladamantane-1-carbonyl chloride with thiourea under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(3,5,7-trimethyladamantane-1-carbonyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-1-(3,5,7-trimethyladamantane-1-carbonyl)thiourea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(3,5,7-trimethyladamantane-1-carbonyl)thiourea involves its interaction with specific molecular targets. The adamantane core provides structural rigidity, while the thiourea group can form hydrogen bonds with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-(3,5,7-trimethyladamantane-1-carbonyl)thiourea stands out due to its unique combination of the adamantane core and the thiourea group. This combination imparts both stability and reactivity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C17H28N2OS

Molecular Weight

308.5 g/mol

IUPAC Name

N-(dimethylcarbamothioyl)-3,5,7-trimethyladamantane-1-carboxamide

InChI

InChI=1S/C17H28N2OS/c1-14-6-15(2)8-16(3,7-14)11-17(9-14,10-15)12(20)18-13(21)19(4)5/h6-11H2,1-5H3,(H,18,20,21)

InChI Key

VGEVIIULTXODPF-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC(=S)N(C)C)C)C

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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